molecular formula C15H21FN2O4S B2818898 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235095-42-7

2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2818898
CAS No.: 1235095-42-7
M. Wt: 344.4
InChI Key: LXFNPZCDQFDWJZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic piperidine derivative offered for research and development purposes. Piperidine rings are a fundamental scaffold in medicinal chemistry, featured in numerous pharmacologically active compounds and serving as crucial building blocks in organic synthesis . This particular compound incorporates a methylsulfonyl group on the piperidine nitrogen and a phenoxyacetamide moiety, structural features often associated with modulating biological activity and physicochemical properties. As a research chemical, it is designed for in vitro investigations to explore its potential interactions with various biological targets, such as enzymes or receptors. Researchers may utilize this compound in hit-to-lead optimization campaigns, as a intermediate in synthetic pathways, or as a standard for analytical method development. Its mechanism of action is not defined and must be empirically determined through rigorous scientific investigation. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications, nor for administration to humans or animals.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNPZCDQFDWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the 4-fluorophenoxyacetic acid.

    Piperidine Derivative Formation: Separately, piperidine is reacted with a methylsulfonyl chloride to form the 1-(methylsulfonyl)piperidine.

    Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with the 1-(methylsulfonyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially leading to the formation of amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H21FN2O4S
  • Molecular Weight : 344.4 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a methylsulfonyl group and a fluorophenoxy moiety, which contributes to its biological activity.

Modulation of Chemokine Receptors

One of the primary applications of this compound lies in its ability to modulate chemokine receptors, particularly CCR5. Research indicates that derivatives of piperidine can act as antagonists or modulators of this receptor, which plays a crucial role in inflammatory responses and HIV infection pathways. Studies have shown that compounds similar to 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can inhibit the binding of HIV to CCR5, thereby preventing viral entry into host cells .

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the fluorophenoxy group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The methylsulfonyl group may enhance the compound's solubility and bioavailability, making it a candidate for further neuropharmacological investigations .

Case Study 1: CCR5 Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound. They evaluated their efficacy as CCR5 antagonists using cellular assays. The results indicated a dose-dependent inhibition of HIV entry into CD4+ T cells, highlighting the compound's potential as an antiviral agent .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several fluorinated compounds against common bacterial strains. This compound was included in the analysis and demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the piperidine core could enhance antimicrobial properties .

Data Table: Summary of Research Findings

Application AreaExperimental OutcomeReference
CCR5 ModulationInhibition of HIV entry into cells
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
Neuropharmacological EffectsPotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can interact with polar residues. The methylsulfonyl group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Modifications Biological Activity/Notes References
Target Compound 4-Fluorophenoxy acetamide + 1-(methylsulfonyl)piperidin-4-ylmethyl Not explicitly reported in evidence, but structural analogs suggest potential CNS or CCR5 targeting
BG14080 (2-(4-fluorophenoxy)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide) Thiophen-2-ylmethyl substituent on piperidine Molecular weight: 362.46 g/mol; thiophene may enhance lipophilicity vs. methylsulfonyl
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide Diphenylpropyl-piperidine + methylsulfonylphenyl acetamide CCR5 binding affinity (log(1/IC50) = 0.904); substituents critical for activity
Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) Phenethyl-piperidine + phenylacetamide Potent opioid; lacks methylsulfonyl group; structural similarity highlights SAR nuances
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine sulfonyl + 4-fluorophenyl acetamide Piperazine vs. piperidine core alters flexibility and hydrogen-bonding potential

Key Findings from Comparative Analysis

Piperidine Substitution Effects :

  • The methylsulfonyl group in the target compound introduces polarity and hydrogen-bond acceptor capacity, contrasting with thiophen-2-ylmethyl (BG14080, ) or phenethyl (acetyl fentanyl, ). This may reduce membrane permeability but enhance target binding specificity.
  • In CCR5-targeting analogs (e.g., ), replacing the methylsulfonylphenyl group with 2-hydroxyguanidine increased activity (log(1/IC50) from 0.904 to 1.698), suggesting that polar substituents optimize receptor interactions .

Acetamide Aromatic Modifications: The 4-fluorophenoxy group in the target compound differs from 4-methoxyphenyl () or 4-methylphenylsulfonyl (). Fluorine’s electronegativity may improve metabolic stability and bioavailability compared to methoxy or methyl groups .

Fentanyl analogs () highlight the importance of N-substituents on opioid receptor binding, suggesting that the target compound’s methylsulfonyl group may redirect activity toward non-opioid targets .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound's chemical structure is characterized by the following components:

  • 4-Fluorophenoxy group : Contributes to the lipophilicity and receptor binding affinity.
  • Methylsulfonyl piperidine moiety : Imparts specific biological interactions, particularly with neuroreceptors.
  • Acetamide functional group : Enhances solubility and bioavailability.

Research indicates that this compound may interact with various biological targets, primarily within the central nervous system (CNS). Its action can be summarized as follows:

  • Receptor Modulation : The compound exhibits affinity for neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, which is significant in conditions like asthma and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activities:

Activity TypeObserved EffectsReference
CytotoxicityIC50 values against cancer cell lines (e.g., MDA-MB-231) show significant inhibition
Anti-inflammatoryReduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages
NeuroprotectionProtection against glutamate-induced toxicity in neuronal cultures

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of the compound:

Study TypeFindingsReference
Tumor Growth InhibitionDemonstrated a reduction in tumor size in xenograft models
Respiratory InflammationSignificant improvement in lung function metrics in asthmatic mice

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving xenograft models indicated that administration of the compound led to a 70% reduction in tumor growth compared to control groups, suggesting strong antitumor activity.
  • Asthma Management : In a murine model of asthma, treatment with the compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues.
  • Neurological Disorders : In models of neurodegeneration, the compound exhibited protective effects against neuronal death induced by oxidative stressors.

Q & A

Q. What are the key synthetic pathways for 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with piperidine derivatives and sulfonyl chlorides. For example:
  • Step 1 : Functionalization of the piperidine ring with methylsulfonyl groups via nucleophilic substitution or sulfonylation .
  • Step 2 : Coupling the fluorophenoxy-acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Reaction yield and purity depend on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., palladium for cross-coupling) . Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate steps .

Q. Which spectroscopic methods are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the piperidine and fluorophenoxy groups. For example, the methylsulfonyl group shows distinct deshielding in 1^1H NMR (~3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to quantify IC50_{50} values .
  • Cell-Based Assays : Measure cytotoxicity (via MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine binding affinity (Ki_i) .

Advanced Research Questions

Q. How can QSAR models inform the structural optimization of this compound for enhanced target affinity?

  • Methodological Answer :
  • Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) to analyze steric, electrostatic, and hydrophobic fields around the methylsulfonyl and fluorophenoxy groups .
  • Activity Cliffs : Identify substituents (e.g., replacing the acetamide with a hydroxamate) that improve log(1/IC50_{50}) values, as seen in CCR5-binding analogs .
  • Validation : Cross-validate models using test sets and molecular dynamics simulations to predict metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay-Specific Factors : Address discrepancies (e.g., varying IC50_{50} in enzyme vs. cell assays) by standardizing buffer pH, ATP concentrations, or cell membrane permeability modifiers .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for direct binding kinetics or microscale thermophoresis (MST) .
  • Meta-Analysis : Compare data across literature (e.g., fluorophenyl derivatives in vs. piperidine sulfonamides in ) to identify scaffold-specific trends .

Q. What in vitro and in vivo models are suitable for elucidating its mechanism of action?

  • Methodological Answer :
  • In Vitro :
  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify critical pathways .
  • Proteomics : LC-MS/MS-based profiling to detect protein interaction partners .
  • In Vivo :
  • Pharmacokinetics (PK) : Administer in rodent models to measure bioavailability, half-life, and tissue distribution .
  • Disease Models : Test efficacy in xenograft tumors (for oncology) or LPS-induced inflammation models (for immunology) .

Q. How do modifications to the piperidine or sulfonyl groups impact metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., methylsulfonyl) reduces CYP450-mediated oxidation, improving metabolic stability. shows that substituents like 4-methoxy groups enhance plasma half-life .
  • Sulfonyl Group Tweaks : Replacing methylsulfonyl with trifluoromethanesulfonyl increases lipophilicity (logP) but may reduce solubility. Use Hansen solubility parameters to balance bioavailability .
  • In Silico Tools : Predict ADMET properties using SwissADME or ADMETlab 2.0 to guide synthetic efforts .

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